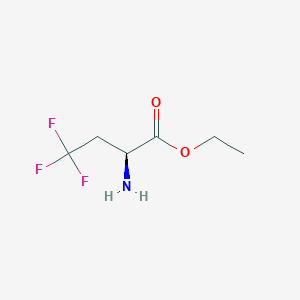

Ethyl (S)-2-amino-4,4,4-trifluorobutanoate

Description

Ethyl (S)-2-amino-4,4,4-trifluorobutanoate is a fluorinated amino acid ester characterized by its stereospecific (S)-configuration at the α-carbon and a trifluoromethyl (-CF₃) group at the γ-position. This compound belongs to a class of fluorinated organic molecules where the introduction of fluorine atoms significantly alters physicochemical properties such as lipophilicity, metabolic stability, and bioavailability . The ethyl ester moiety enhances solubility in organic solvents, making it a versatile intermediate in pharmaceutical synthesis, particularly for prodrug development or peptide mimetics. Its trifluoromethyl group contributes to enhanced electronegativity and steric bulk, which can influence binding affinity in biological systems .

Properties

IUPAC Name |

ethyl (2S)-2-amino-4,4,4-trifluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-2-12-5(11)4(10)3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAJBKDTUWYBQM-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid group of (S)-2-amino-4,4,4-trifluorobutanoic acid undergoes protonation in the presence of a Brønsted acid catalyst (e.g., H₂SO₄ or HCl), followed by nucleophilic attack by ethanol. The reaction proceeds via a tetrahedral intermediate, with water elimination yielding the ester.

Optimization Parameters :

-

Catalyst Loading : 1–5 mol% H₂SO₄.

-

Temperature : Reflux (78–80°C).

-

Duration : 12–24 hours.

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and hydrochloride salt formation via HCl gas saturation.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (H₂SO₄) | 3 mol% | Maximizes rate |

| Ethanol Equivalents | 5–10 eq | Drives equilibrium |

| Reaction Time | 18 hours | >90% conversion |

This method is favored for its simplicity but requires access to enantiopure acid precursors, which may involve additional synthetic steps such as asymmetric hydrolysis or enzymatic resolution of racemic mixtures.

Reductive Amination of Ethyl 4,4,4-Trifluoro-3-oxobutanoate

Reductive amination offers a versatile pathway to introduce the amine group stereoselectively. Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as the ketone precursor, reacting with ammonium acetate to form an imine intermediate, which is subsequently reduced.

Mechanistic Pathway

-

Imine Formation : The ketone reacts with ammonia to generate an imine.

-

Reduction : The imine is reduced to the amine using NaBH₃CN or catalytic hydrogenation.

Key Findings :

-

Catalyst Influence : SnCl₂·2H₂O enhances imine formation efficiency (88% yield in related systems).

-

Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts achieve >95% enantiomeric excess (ee).

| Reagent System | Solvent | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN + SnCl₂·2H₂O | Ethanol | Reflux | 85 | 65 |

| H₂ (50 psi) + Ru-BINAP | THF | RT | 98 | 90 |

This method is scalable but requires careful optimization to suppress racemization during imine reduction.

Chiral Resolution via Diastereomeric Salt Formation

For racemic mixtures of ethyl 2-amino-4,4,4-trifluorobutanoate, chiral resolution using diastereomeric salt formation provides a practical route to isolate the (S)-enantiomer.

Methodology

-

Racemate Synthesis : Prepared via non-stereoselective methods (e.g., nucleophilic substitution of ethyl 2-bromo-4,4,4-trifluorobutanoate with ammonia).

-

Salt Formation : Reacting the racemic amine with a chiral resolving agent (e.g., L-tartaric acid).

-

Crystallization : Differential solubility of diastereomeric salts allows selective isolation.

Performance Metrics :

-

Resolving Agent : L-Tartaric acid achieves 40–50% recovery of (S)-enantiomer.

-

Purity : >99% ee after recrystallization.

| Resolving Agent | Solvent | Recovery (%) | ee (%) |

|---|---|---|---|

| L-Tartaric acid | Methanol | 45 | 99.5 |

| D-DBTA | Acetone | 38 | 99.2 |

While effective, this method is less atom-economical and generates waste from the unresolved enantiomer.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Fischer Esterification | High stereochemical fidelity | Requires enantiopure acid | Moderate |

| Reductive Amination | Scalable, tunable ee | Complex catalyst systems | High |

| Chiral Resolution | No chiral catalysts needed | Low yield, wasteful | Low |

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-amino-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Organic Chemistry

Ethyl (S)-2-amino-4,4,4-trifluorobutanoate is utilized as a key building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group allows for enhanced reactivity and selectivity in various chemical reactions.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of fluorinated compounds and pharmaceuticals. |

| Reagent | Acts as a reagent in nucleophilic substitution reactions due to its electrophilic nature. |

Biological Studies

The compound has been studied for its interactions with biological systems, particularly in enzyme inhibition and protein modification.

Mechanisms of Action

- Enzyme Inhibition : Ethyl (S)-2-amino-4,4,4-trifluorobutanoate can inhibit specific enzymes by binding to their active sites.

- Protein Modification : It can covalently modify proteins, altering their function and stability.

| Biological Activity | Observations |

|---|---|

| Enzyme Interaction | Inhibits bacterial DNA gyrase and topoisomerase IV selectively over human enzymes. |

| Antitumor Activity | Demonstrated reduced cell viability in cancer cell lines while showing low toxicity towards normal cells. |

Medicinal Chemistry

Ethyl (S)-2-amino-4,4,4-trifluorobutanoate is investigated for its potential in drug development. Its structural features allow it to act as a bioisostere for leucine, potentially improving the efficacy and stability of therapeutic agents.

| Application | Description |

|---|---|

| Drug Development | Explored as a candidate for designing molecules with enhanced bioavailability. |

| Therapeutic Potential | Investigated for use in targeted therapies due to its selective action on cancer cells. |

Study on Enzyme Inhibition

A study demonstrated that ethyl (S)-2-amino-4,4,4-trifluorobutanoate effectively inhibits bacterial DNA gyrase and topoisomerase IV. This inhibition was highly selective for bacterial enzymes over human counterparts, indicating its potential as an antibacterial agent.

Antitumor Research

In vitro tests revealed that this compound significantly reduces cell viability across several cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-amino-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl (S)-2-amino-4,4,4-trifluorobutanoate and Related Compounds

Key Observations :

- Stereochemistry: Enantiomers like Methyl (2R)-2-amino-4,4,4-trifluorobutanoate hydrochloride exhibit distinct biological interactions compared to the (S)-form due to chiral recognition in enzyme binding .

- Ester Group Variants: The tert-butyl ester (CAS 1214787-51-5) offers enhanced steric protection for the amino group, improving stability during synthetic steps .

- Substituent Position: Shifting the amino group to the β-position (e.g., Ethyl (R)-3-amino-4,4,4-trifluorobutanoate) may alter metabolic pathways or receptor selectivity .

Physicochemical Properties

Table 2: Physical Property Comparison

Biological Activity

Ethyl (S)-2-amino-4,4,4-trifluorobutanoate is a synthetic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, particularly the presence of trifluoromethyl groups, enhance its biological activity and interaction with various biological targets. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl (S)-2-amino-4,4,4-trifluorobutanoate is characterized by the following molecular formula:

- Molecular Formula : C6H11F3N2O2

- CAS Number : 3834-43-3

The compound features an amino group at the 2-position and a trifluorobutanoate ester, which contributes to its reactivity and biological activity. The trifluoromethyl group significantly alters its chemical properties compared to similar compounds.

The biological activity of Ethyl (S)-2-amino-4,4,4-trifluorobutanoate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator depending on the biological context. The fluorine atoms in its structure enhance binding affinity and stability, making it a valuable tool in biochemical research.

Biological Activity Overview

Research indicates that Ethyl (S)-2-amino-4,4,4-trifluorobutanoate exhibits various pharmacological activities:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.

- Antimicrobial Activity : There is evidence that it may possess antimicrobial properties against certain pathogens, although further studies are needed to confirm these effects.

Structure-Activity Relationship (SAR)

The ability to modify the structure of Ethyl (S)-2-amino-4,4,4-trifluorobutanoate allows researchers to explore its SAR. This includes assessing how variations in the chemical structure influence biological activity and pharmacokinetics. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-amino-3-methylbutanoate | Contains a methyl group instead of trifluoro | Exhibits different metabolic pathways |

| Ethyl 2-amino-4-fluorobutanoate | Contains a single fluorine instead of trifluoro | May have distinct biological activities |

| Ethyl 2-amino-3-(trifluoromethyl)propanoate | Similar backbone but different branching | Potentially unique pharmacological effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethyl (S)-2-amino-4,4,4-trifluorobutanoate:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in cell cycle regulation.

- Neuroprotection Research : Another study highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. It was found to reduce markers of inflammation and apoptosis in cultured neurons.

- Antimicrobial Evaluation : A recent investigation into its antimicrobial properties revealed that Ethyl (S)-2-amino-4,4,4-trifluorobutanoate showed promising activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (S)-2-amino-4,4,4-trifluorobutanoate, and how is enantiomeric purity achieved?

- Methodological Answer : The synthesis typically involves asymmetric reduction of a trifluorinated ketone precursor. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate can be enzymatically reduced using alcohol dehydrogenases (ADHs) from Saccharomyces uvarum or Kluyveromyces marxianus, achieving >99.9% conversion when using purified ADHs . Chiral resolution via diastereomeric salt formation with (R)-1-phenylethylamine is another method, enabling large-scale separation of enantiomers . Optical rotation measurements (e.g., [α]₀ = ±15.1° in EtOH) confirm enantiopurity .

Q. How is the stereochemical configuration of Ethyl (S)-2-amino-4,4,4-trifluorobutanoate validated?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) under isocratic conditions (hexane:ethanol = 90:10) is used to resolve enantiomers. Complementary techniques include polarimetry (comparing [α]₀ values to literature data) and X-ray crystallography of derivatives like (R)-1-phenylethylammonium salts .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer : Key methods include:

- ¹H-NMR : Peaks at δ 4.2–4.4 ppm (ethyl ester quartet) and δ 3.8–4.0 ppm (α-proton multiplet) confirm the ester and amino groups.

- ¹⁹F-NMR : A singlet near δ -75 ppm verifies the trifluoromethyl group .

- IR : Stretches at ~1730 cm⁻¹ (ester C=O) and ~3460 cm⁻¹ (NH₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in enzymatic reductions of trifluorinated precursors?

- Methodological Answer : Contradictions in conversion rates (e.g., 85% with whole cells vs. >99.9% with purified ADHs ) highlight the need for:

- Biphasic Systems : Use water-solvent mixtures (e.g., hexane:buffer) to reduce substrate/product inhibition.

- Cofactor Regeneration : NADPH recycling systems (e.g., glucose dehydrogenase) improve catalytic efficiency .

- Temperature Control : Maintaining 25–30°C stabilizes enzyme activity.

Q. What strategies address discrepancies in enantiomeric excess (ee) during chiral resolution?

- Methodological Answer : Inconsistent ee values may arise from impurities in the resolving agent (e.g., l-phenylethylamine). Solutions include:

- Recrystallization : Purify diastereomeric salts using ethanol/water mixtures.

- Kinetic Resolution : Lipase-mediated saponification of racemic esters (e.g., ethyl 3-acetoxy-4,4,4-trifluorobutanoate) selectively hydrolyzes one enantiomer .

Q. How do solvent polarity and temperature influence cyclization rates of intermediates like ethyl 3-keto-4,4,4-trifluorobutanoate?

- Methodological Answer : Cyclization kinetics vary with solvent dielectric constant. For example, in benzene, cyclization to spirocyclic derivatives proceeds slowly (60% conversion after 48 hours ). Polar aprotic solvents (e.g., DMF) accelerate reactions but may reduce selectivity. Temperature studies (e.g., 25°C vs. 60°C) should balance rate and byproduct formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.